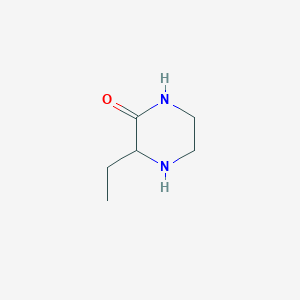

3-Ethyl-piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Ethyl-piperazin-2-one” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 .

Synthesis Analysis

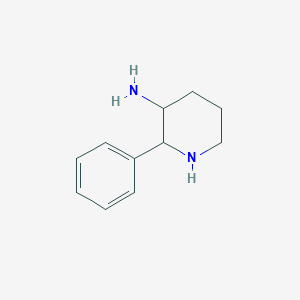

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .

Chemical Reactions Analysis

The synthesis of piperazin-2-ones involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

“3-Ethyl-piperazin-2-one” has a density of 0.966g/cm3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Synthesis

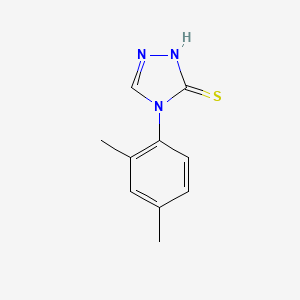

3-ethylpiperazin-2-one serves as a versatile intermediate in the synthesis of pharmaceuticals. Its piperazine ring is a common motif in many drugs due to its ability to improve pharmacokinetic properties. The compound can be used to synthesize kinase inhibitors and receptor modulators, which are crucial in treating diseases like cancer and neurological disorders .

Material Science

In material science, 3-ethylpiperazin-2-one can be utilized to create polymers with specific properties. Its incorporation into polymer chains can enhance flexibility and durability, making it valuable for developing new materials for biomedical applications .

Chemical Synthesis

This compound is often employed in chemical synthesis as a building block for more complex molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of a wide range of synthetic compounds .

Catalysis

3-ethylpiperazin-2-one can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the development of new catalysts that are more efficient and selective in their reactions .

Analytical Chemistry

In analytical chemistry, derivatives of 3-ethylpiperazin-2-one can be used as standards or reagents. They can help in the quantification and identification of substances within complex mixtures through techniques like chromatography .

Biomedical Research

The compound’s role in biomedical research is significant, particularly in the design of contrast agents for imaging techniques. Its structural properties can be tailored to improve the contrast in MRI scans, aiding in more accurate diagnostics .

Drug Discovery

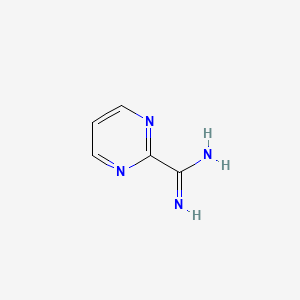

3-ethylpiperazin-2-one is instrumental in drug discovery, especially in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. Its presence in the drug structure can enhance the interaction with biological targets .

Environmental Science

In environmental science, this compound can be used to develop sensors for detecting pollutants. Its reactivity with certain contaminants can lead to colorimetric or luminescent changes, which can be easily monitored .

properties

IUPAC Name |

3-ethylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOEQIOVFBREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405711 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-piperazin-2-one | |

CAS RN |

90485-52-2 |

Source

|

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-Nitro-4-[(pyridin-3-ylmethyl)amino]phenyl}ethanone](/img/structure/B1365882.png)

![N-({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B1365897.png)

![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)

![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)